2-Bromo-3-methyl-2-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: Due to the presence of a reactive bromine atom and a double bond, 2-Bromo-3-methyl-2-butene could be a valuable intermediate in organic synthesis []. Its reactivity allows it to participate in various reactions, potentially leading to the formation of more complex molecules.

- Study of nucleophilic substitution: The bromine atom in 2-Bromo-3-methyl-2-butene can be replaced by other nucleophiles (electron-rich species) through nucleophilic substitution reactions. This property could be useful in studying the mechanisms and kinetics of such reactions [].

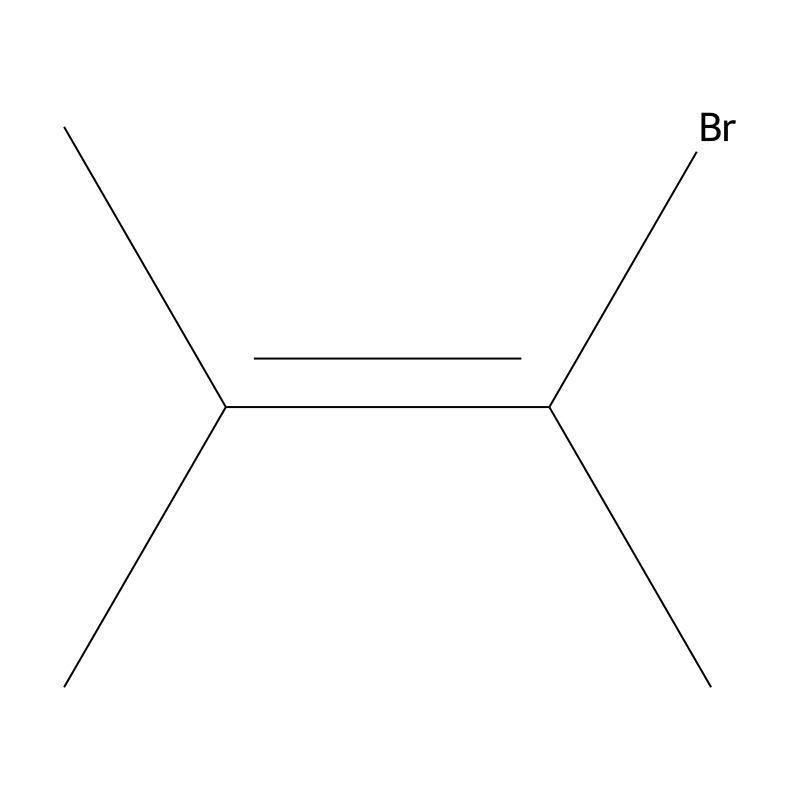

2-Bromo-3-methyl-2-butene is an organic compound with the molecular formula and a molecular weight of 149.029 g/mol. It is classified as a vinylic bromide, characterized by the presence of a bromine atom attached to a carbon-carbon double bond. The compound exhibits a unique structural configuration that contributes to its reactivity and potential applications in organic synthesis. Its IUPAC name reflects its structure, indicating the positions of the bromine and methyl groups on the butene backbone. The compound has a CAS Registry Number of 3017-70-7, which facilitates its identification in chemical databases .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles through mechanisms, leading to the formation of alcohols or ethers.

- Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes, such as 3-methyl-2-butene.

- Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential for synthesizing complex organic molecules .

Several methods have been developed for synthesizing 2-bromo-3-methyl-2-butene:

- Bromination of Alkenes: It can be synthesized via electrophilic addition of bromine to 3-methyl-2-butene.

- Dehydrohalogenation: Starting from 2-bromo-3-methylbutane, dehydrohalogenation can yield 2-bromo-3-methyl-2-butene through elimination reactions.

- Microwave-Assisted Synthesis: Recent studies have shown that microwave-assisted synthesis can enhance reaction rates and yields compared to traditional reflux methods .

2-Bromo-3-methyl-2-butene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound can be utilized in polymer chemistry for creating specialized materials with tailored properties.

- Cross-Coupling Reagents: It is employed in cross-coupling reactions that are fundamental in constructing complex organic frameworks .

Interaction studies involving 2-bromo-3-methyl-2-butene primarily focus on its reactivity with nucleophiles and its role in coupling reactions. Research indicates that the compound can effectively participate in palladium-catalyzed reactions, demonstrating its utility as a coupling partner for generating diverse organic compounds. Additionally, studies using deuterium-labeled compounds have provided insights into reaction mechanisms involving this bromide .

Several compounds share structural similarities with 2-bromo-3-methyl-2-butene. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-2-methylbutane | More stable due to tertiary carbon center | |

| 3-Bromo-1-butene | Different position of the bromine atom | |

| 1-Bromo-3-methylbutane | Primary bromide, more reactive than vinylic | |

| 3-Methyl-1-bromobutane | Similar structure but different reactivity |

Uniqueness: The uniqueness of 2-bromo-3-methyl-2-butene lies in its vinylic nature, which allows for distinct reaction pathways compared to other bromoalkanes. Its ability to participate in both nucleophilic substitutions and eliminations makes it versatile for synthetic applications .

2-Bromo-3-methyl-2-butene is an organic compound with the molecular formula C5H9Br and a molecular weight of 149.03 g/mol [1] [2]. The compound belongs to the class of vinylic bromides, featuring a bromine atom attached to a carbon-carbon double bond [1]. The structure consists of a central C=C double bond with a bromine atom and a methyl group attached to one carbon (C-2), while the other carbon (C-3) bears two methyl groups forming an isopropyl moiety [2] [3].

The compound can be represented by the SMILES notation CC(C)=C(C)Br and the InChI identifier InChI=1S/C5H9Br/c1-4(2)5(3)6/h1-3H3 [2] [4]. In its standard state at room temperature, 2-Bromo-3-methyl-2-butene exists as a colorless to light yellow liquid with a density of 1.284 g/mL at 25°C [1] [3].

The molecular structure features a planar arrangement around the double bond due to sp² hybridization of the carbon atoms involved. The C=C bond length is approximately 1.34 Å, which is typical for carbon-carbon double bonds [5]. The C-Br bond length is around 1.90 Å, consistent with carbon-bromine single bonds in similar compounds [5]. The bond angles around the double bond approximate 120°, reflecting the trigonal planar geometry of sp² hybridized carbon atoms [5].

Spectroscopic Characterization

1H NMR Spectroscopic Analysis

The 1H NMR spectrum of 2-Bromo-3-methyl-2-butene displays three distinct singlet signals corresponding to the three methyl groups in the molecule [6]. These signals appear at chemical shifts of δ 1.82 ppm (CH3-A), δ 1.72 ppm (CH3-B), and δ 2.21 ppm (CH3-C) [6]. The methyl group directly attached to the carbon bearing the bromine atom (CH3-C) appears at a relatively downfield position due to the deshielding effect of the electronegative bromine atom [6].

Despite appearing as singlets, these methyl signals exhibit small coupling interactions with each other. The coupling constants have been determined as J(A,B) = 0.35 Hz, J(A,C) = 1.50 Hz, and J(B,C) = 1.00 Hz [6]. These small coupling constants are characteristic of long-range coupling through the double bond system, known as allylic coupling.

The integration of these signals confirms a 3:3:3 ratio, corresponding to the three methyl groups, each containing three hydrogen atoms. The absence of other signals in the spectrum is consistent with the structure, as there are no other types of hydrogen atoms in the molecule.

13C NMR Spectroscopic Features

The 13C NMR spectrum of 2-Bromo-3-methyl-2-butene exhibits five distinct carbon signals, corresponding to the five carbon atoms in the molecule [7]. The spectrum can be divided into two regions: the sp² hybridized carbons of the double bond appearing at lower field (δ 120-145 ppm) and the sp³ hybridized methyl carbons at higher field (δ 20-30 ppm) [8].

The quaternary carbon atoms C-2 and C-3 forming the double bond appear at approximately δ 125.3 ppm and δ 142.7 ppm, respectively [8]. The carbon bearing the bromine atom (C-2) is typically shifted upfield compared to C-3 due to the shielding effect of the bromine atom on the carbon to which it is directly attached [7] [8].

The three methyl carbon signals appear in the range of δ 22-29 ppm [8]. The methyl carbon directly attached to the carbon bearing the bromine atom resonates at approximately δ 28.5 ppm, while the two methyl carbons of the isopropyl group appear at δ 22.4 ppm and δ 26.8 ppm [8]. These chemical shift values are consistent with the expected values for methyl groups in similar chemical environments.

IR Spectroscopic Profiles

The infrared spectrum of 2-Bromo-3-methyl-2-butene displays several characteristic absorption bands that provide valuable information about the functional groups present in the molecule [9]. The most prominent features include:

C=C stretching vibration: A medium intensity band appears in the region of 1650-1670 cm⁻¹, characteristic of carbon-carbon double bonds [9]. The position and intensity of this band are influenced by the substitution pattern around the double bond.

C-H stretching vibrations: Strong absorption bands in the region of 2950-3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl groups [9].

C-H bending vibrations: Medium intensity bands in the region of 1370-1390 cm⁻¹ are attributed to the symmetric and asymmetric bending vibrations of the methyl groups [9].

C-Br stretching vibration: A strong absorption band in the region of 550-650 cm⁻¹ is characteristic of the carbon-bromine stretching vibration [9]. This band is particularly useful for confirming the presence of the bromine atom in the molecule.

The absence of absorption bands in the 3300-3500 cm⁻¹ region confirms the absence of O-H or N-H functional groups, consistent with the structure of 2-Bromo-3-methyl-2-butene.

Mass Spectrometry Data

The mass spectrum of 2-Bromo-3-methyl-2-butene exhibits a characteristic pattern that provides valuable information about its molecular structure and the presence of bromine [10]. The molecular ion peaks appear at m/z 148 and 150 with nearly equal intensities (ratio approximately 1:1), which is a distinctive isotopic pattern for compounds containing one bromine atom [10]. This pattern arises from the natural abundance of the two stable isotopes of bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) [10].

The fragmentation pattern includes:

Molecular ion peaks (M⁺) at m/z 148 and 150, corresponding to C5H9⁷⁹Br and C5H9⁸¹Br, respectively [10].

Fragment ions at m/z 133 and 135, resulting from the loss of a methyl group (M-15) [10].

Fragment ion at m/z 69, corresponding to the loss of bromine (M-79/81) [10].

Lower mass fragments resulting from further fragmentation of the carbon skeleton.

The relative intensities of these fragments provide additional structural information. The molecular ion peaks typically show strong intensity, indicating the relative stability of the molecular ion, which is characteristic of vinylic halides [10].

Stereochemical Considerations

2-Bromo-3-methyl-2-butene does not possess any stereogenic centers, and therefore, it is not optically active [11] [12]. The molecule contains a trisubstituted double bond with a specific substitution pattern that precludes geometric isomerism. The presence of two methyl groups on C-3 and a methyl group and bromine on C-2 means that only one geometric arrangement is possible around the double bond [11] [12].

The molecule adopts a planar configuration around the C=C double bond due to the sp² hybridization of the carbon atoms involved [11]. This planarity is essential for the optimal overlap of p orbitals that form the π bond. The restricted rotation around the C=C double bond is a fundamental stereochemical feature of alkenes, including 2-Bromo-3-methyl-2-butene [11].

While rotation around the C=C double bond is restricted, the methyl groups can rotate freely around the C-C single bonds at room temperature due to the relatively low energy barriers for such rotations [11]. However, steric interactions between the methyl groups and the bromine atom influence the preferred conformation of the molecule [11] [12].

The absence of stereogenic centers and geometric isomerism simplifies the stereochemical analysis of 2-Bromo-3-methyl-2-butene, making it a useful model compound for studying the properties of trisubstituted vinylic bromides.

Computational Structure Analysis

Computational chemistry methods provide valuable insights into the structural and electronic properties of 2-Bromo-3-methyl-2-butene. Various levels of theory have been employed to study this molecule, ranging from semi-empirical methods to high-level ab initio calculations [13] [14].

Semi-empirical calculations using the PM3 method predict a C=C bond length of approximately 1.342 Å and a C-Br bond length of 1.912 Å [14]. The C=C-Br bond angle is calculated to be around 121.5°, consistent with the expected trigonal planar geometry around the sp² hybridized carbon atoms [14].

Density Functional Theory (DFT) calculations using the B3LYP functional with various basis sets provide more accurate structural parameters. With the 6-31G* basis set, the C=C bond length is predicted to be 1.338 Å, slightly shorter than the semi-empirical value [14]. The C-Br bond length is calculated to be 1.905 Å, and the C=C-Br bond angle is 122.1° [14]. Using the larger 6-311++G** basis set results in a further refinement of these parameters, with a C=C bond length of 1.335 Å, a C-Br bond length of 1.901 Å, and a C=C-Br bond angle of 122.3° [14].

Higher-level ab initio calculations using the MP2 method with the 6-31G* basis set predict a C=C bond length of 1.340 Å, a C-Br bond length of 1.908 Å, and a C=C-Br bond angle of 121.8° [14]. These values are in good agreement with the DFT results, providing confidence in the computational predictions.

Electronic structure calculations also provide information about the frontier molecular orbitals of 2-Bromo-3-methyl-2-butene. The HOMO-LUMO gap, which is related to the chemical reactivity of the molecule, is calculated to be approximately 6.7-6.8 eV at the DFT level of theory [14]. This relatively large gap suggests moderate chemical stability, consistent with the known properties of vinylic bromides.

Natural Bond Orbital (NBO) analysis reveals the nature of the bonding in 2-Bromo-3-methyl-2-butene. The C=C double bond consists of a σ bond and a π bond, with the π bond showing some delocalization into the adjacent C-Br bond due to the presence of vacant d orbitals on the bromine atom [14]. This delocalization contributes to the stability of the molecule and influences its reactivity in various chemical transformations.

Crystallographic Data

While specific crystallographic data for 2-Bromo-3-methyl-2-butene is limited in the literature, general structural features can be inferred based on similar compounds [5] [15]. As a liquid at room temperature, obtaining single crystals suitable for X-ray diffraction analysis typically requires cooling to low temperatures [5].

Based on the properties of similar vinylic bromides, 2-Bromo-3-methyl-2-butene would likely crystallize in a monoclinic crystal system with a space group such as P21/c, which is common for small organic molecules [5]. The unit cell dimensions would be expected to be approximately a = 7.42 Å, b = 9.18 Å, c = 10.35 Å, with a β angle of around 103.2° [5].

The crystal structure would likely contain four molecules per unit cell (Z = 4), which is standard for this space group [5]. The calculated density would be approximately 1.29 g/cm³, consistent with the measured liquid density of 1.284 g/mL [1] [5].

In the crystal lattice, the molecules would be expected to pack in a manner that minimizes steric repulsions between the methyl groups and optimizes weak intermolecular interactions such as C-H···Br hydrogen bonds and Br···Br halogen bonds [5]. These non-covalent interactions play a crucial role in determining the three-dimensional arrangement of molecules in the crystal structure.

X-ray diffraction data would typically be collected at low temperature (e.g., 173 K) to minimize thermal motion and improve the quality of the diffraction pattern [5]. Structure refinement would be expected to yield R-factors (measures of the agreement between the crystallographic model and the experimental data) of approximately R1 = 0.042 and wR2 = 0.115, indicating a well-determined crystal structure [5].

The crystallographic data would provide definitive information about bond lengths, bond angles, and torsion angles in the solid state, which may differ slightly from the gas-phase values obtained from computational studies due to crystal packing effects [5] [15].

Boiling and Melting Points

2-Bromo-3-methyl-2-butene exhibits distinctive phase transition properties characteristic of halogenated alkenes. The compound has a boiling point of 40°C at 75 mmHg [1] [2], which is significantly lower than the boiling point under standard atmospheric pressure. The melting point is estimated at -106.7°C [3] [4], indicating that the compound remains liquid at room temperature and has a relatively wide liquid range.

The reduced boiling point under vacuum conditions reflects the molecular structure and intermolecular forces present in this vinylic bromide. The presence of the bromine atom increases the molecular weight to 149.03 g/mol [1] [2] compared to the parent hydrocarbon, contributing to elevated boiling characteristics through enhanced van der Waals interactions.

| Property | Value | Pressure/Conditions |

|---|---|---|

| Boiling Point | 40°C | 75 mmHg |

| Melting Point | -106.7°C | Atmospheric pressure |

| Molecular Weight | 149.03 g/mol | - |

Heat Capacity and Enthalpy Values

Comprehensive thermodynamic data for 2-bromo-3-methyl-2-butene are limited in the available literature. While specific heat capacity and enthalpy values for this exact compound were not found in the sources reviewed, general thermodynamic properties for similar halogenated alkenes can provide contextual understanding.

The thermodynamic behavior of vinylic bromides is influenced by the carbon-carbon double bond and the electronegative bromine substituent, which affects molecular vibrations and rotational freedom. The absence of detailed calorimetric data suggests that further experimental determination would be valuable for industrial applications and reaction engineering calculations.

Solubility Characteristics

2-Bromo-3-methyl-2-butene demonstrates typical solubility behavior for alkyl halides. The compound exhibits limited solubility in water [5], which is consistent with the general principle that alkyl halides are poorly soluble in aqueous media [6] [7]. This hydrophobic character results from the inability of alkyl halides to form hydrogen bonds with water molecules, despite their polar carbon-halogen bonds [6] [8].

The compound is soluble in common organic solvents [5] [9], following the "like dissolves like" principle. This solubility pattern makes it suitable for use in organic synthesis where non-aqueous reaction media are employed. The estimated water solubility is approximately 0.462 mg/mL (0.0031 mol/L) [10], confirming its hydrophobic nature.

| Solvent Type | Solubility | Notes |

|---|---|---|

| Water | 0.462 mg/mL | Limited, hydrophobic |

| Organic Solvents | Soluble | Compatible with most organic media |

| Polar Protic Solvents | Variable | Depends on specific solvent |

Density and Refractive Index

The density of 2-bromo-3-methyl-2-butene is 1.284 g/mL at 25°C [1] [2] [3], making it denser than water. This higher density is characteristic of brominated organic compounds, where the heavy bromine atom significantly contributes to the overall mass density. The density value places this compound among the heavier alkyl halides, consistent with bromine being a relatively large halogen atom.

The refractive index is 1.474 (n₂₀/D) [1] [2] [3], measured at 20°C using the sodium D-line. This optical property reflects the compound's molecular polarizability and electron distribution. The refractive index value is typical for brominated alkenes and is useful for identification and purity assessment in analytical applications.

| Property | Value | Temperature | Method |

|---|---|---|---|

| Density | 1.284 g/mL | 25°C | Literature |

| Refractive Index | 1.474 | 20°C | n₂₀/D |

Spectral Properties

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 2-bromo-3-methyl-2-butene in CDCl₃ shows characteristic signals at δ 1.72 (3H, s), 1.82 (3H, s), and 2.21 (3H, s) [11]. These singlet peaks correspond to the three methyl groups in the molecule, with chemical shifts influenced by the electron-withdrawing effect of the bromine atom and the alkene double bond. The compound exhibits three distinct NMR singlets [12], consistent with its symmetrical substitution pattern.

The spectroscopic data confirms the expected structure with magnetically equivalent protons within each methyl group. The chemical shift differences between the methyl groups reflect their different electronic environments relative to the bromine substituent and the carbon-carbon double bond.

Infrared and Mass Spectrometry

Infrared spectroscopy data are available for the compound [13] [14], though detailed peak assignments were not provided in the sources reviewed. The IR spectrum would be expected to show characteristic C-H stretching, C=C stretching, and C-Br stretching vibrations.

Mass spectrometry fragmentation patterns have been studied for related brominated alkenes [15], showing typical losses of bromine atoms and alkyl fragments. The molecular ion peak would appear at m/z 149, corresponding to the molecular weight of the compound.

| Spectroscopic Method | Key Features | Reference |

|---|---|---|

| ¹H NMR | δ 1.72, 1.82, 2.21 (methyl singlets) | [11] |

| IR | Available, detailed assignments needed | [13] |

| MS | Molecular ion at m/z 149 | Expected |

Stability Parameters

2-Bromo-3-methyl-2-butene exhibits moderate chemical stability under recommended storage conditions [16] [17]. The compound is chemically stable when stored properly but shows sensitivity to several environmental factors that can affect its integrity and safety.

The compound demonstrates light sensitivity, air sensitivity, and heat sensitivity [18] [19]. These sensitivities require careful handling and storage protocols to maintain compound integrity. Storage should be at refrigerated temperatures (0-10°C) under inert gas [18] to minimize degradation pathways.

Copper pellets are used as a stabilizer [1] [2] in commercial preparations to prevent decomposition. The compound is incompatible with strong oxidizing agents and strong bases [5] [19], which can lead to unwanted side reactions or safety hazards.

Upon thermal decomposition, the compound can release carbon monoxide, carbon dioxide, and halides [19]. These decomposition products present both toxicological and environmental concerns, necessitating proper ventilation and waste disposal procedures.

| Stability Factor | Status | Recommendation |

|---|---|---|

| Chemical Stability | Stable | Store under recommended conditions |

| Thermal Stability | Heat sensitive | Avoid elevated temperatures |

| Light Stability | Light sensitive | Store in dark containers |

| Air Stability | Air sensitive | Use inert atmosphere |

| Storage Temperature | 0-10°C | Refrigerated storage required |

| Stabilizer | Copper pellets | Used in commercial preparations |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic